molecular formula C21H15FN2O3S B2860848 N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide CAS No. 895781-39-2

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2860848
CAS No.: 895781-39-2
M. Wt: 394.42
InChI Key: LXUGGNGFQAEZMZ-UHFFFAOYSA-N
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Description

N-{2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide is a synthetic hybrid molecule combining a coumarin (2-oxo-2H-chromene) core with a 1,3-thiazole moiety. The coumarin scaffold is linked via a carboxamide group to an ethyl chain terminating in a 3-fluorophenyl-substituted thiazole ring. The compound’s synthesis likely involves coupling a coumarin-3-carboxylic acid derivative with a thiazole-containing ethylamine via carboxamide bond formation, a method analogous to procedures described for related compounds .

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O3S/c22-15-6-3-5-14(10-15)20-24-16(12-28-20)8-9-23-19(25)17-11-13-4-1-2-7-18(13)27-21(17)26/h1-7,10-12H,8-9H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUGGNGFQAEZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCC3=CSC(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation Approach

The chromene nucleus is constructed via acid-catalyzed cyclization of resorcinol derivatives with β-ketoamides:

  • β-Ketoamide Preparation
    Ethyl cyanoacetate reacts with ammonium hydroxide to form cyanoacetamide, which undergoes Knoevenagel condensation with substituted salicylaldehydes. For the target compound, 2-hydroxybenzaldehyde derivatives provide the chromene scaffold.

  • Cyclization Conditions

    • Catalyst: Concentrated H2SO4 (0.5 eq)
    • Solvent: Glacial acetic acid
    • Temperature: 110°C, 4–6 hours
    • Yield: 68–75%

Mechanistic Insight : Protonation of the carbonyl oxygen initiates electrophilic attack at the ortho-position of the phenolic hydroxyl group, followed by dehydration to form the chromene lactone.

Synthesis of 2-(3-Fluorophenyl)-4-(2-Aminoethyl)-1,3-Thiazole

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via cyclocondensation of thioamides with α-halo carbonyl compounds:

Step 1: Thioamide Preparation
3-Fluorobenzaldehyde undergoes thiourea condensation:

  • 3-Fluorobenzaldehyde (1 eq) + thiourea (1.2 eq)
  • Ethanol solvent, HCl catalyst
  • Reflux 8 hours → 3-fluorophenylthioamide (82% yield)

Step 2: α-Halo Ketone Synthesis
2-Bromo-1-(2-phthalimidoethyl)ethan-1-one:

  • Phthalimide protection of 2-aminoethanol
  • Bromination with PBr3 in dichloromethane
  • Oxidation to ketone using Jones reagent

Step 3: Cyclocondensation

  • Thioamide (1 eq) + α-bromo ketone (1.05 eq)
  • DMF solvent, 80°C, 3 hours
  • Deprotection with hydrazine hydrate → 4-(2-aminoethyl)thiazole (64% overall yield)

Critical Parameters :

  • Excess α-bromo ketone prevents dimerization
  • Strict temperature control minimizes N-alkylation side reactions

Amide Bond Formation

Carboxyl Activation Strategies

The chromene carboxylic acid is activated for nucleophilic attack by the thiazole ethylamine:

Method A: Acid Chloride Formation

  • 2-Oxo-chromene-3-carboxylic acid (1 eq) + SOCl2 (3 eq)
  • Reflux in anhydrous THF 2 hours
  • Quench excess SOCl2 with dry toluene

Method B: Coupling Reagents

  • HATU (1.2 eq)/HOAt (1.5 eq) in DMF
  • NMM base (3 eq), 0°C → RT
  • Reaction time: 12 hours

Comparative Data :

Activation Method Yield (%) Purity (HPLC)
SOCl2 78 95.2
HATU/HOAt 85 98.7

Alternative Synthetic Pathways

One-Pot Multicomponent Approach

Recent developments enable direct assembly using:

  • 3-Fluorobenzaldehyde
  • Cysteamine hydrochloride
  • Chromene-3-carbonyl chloride

Conditions :

  • Solvent: MeCN/H2O (4:1)
  • Catalyst: CuI (10 mol%)
  • Microwave irradiation (100 W, 120°C)
  • Yield: 61% (needs optimization)

Solid-Phase Synthesis

Immobilized Wang resin functionalized with Fmoc-protected ethylenediamine enables iterative coupling:

  • Load thiazole fragment via Suzuki-Miyaura cross-coupling
  • Deprotect amine terminus
  • Couple chromene carboxylate using PyBOP
  • Cleavage with TFA/H2O (95:5)

Advantages :

  • Automated purification
  • Scalability to gram quantities

Characterization and Analytical Data

Spectral Confirmation

1H NMR (400 MHz, DMSO-d6) :
δ 8.21 (s, 1H, chromene H4), 7.89–7.82 (m, 3H, aromatic), 7.45–7.38 (m, 2H, thiazole H5 + aromatic), 6.43 (d, J = 8.4 Hz, 1H, chromene H8), 3.74 (t, J = 6.8 Hz, 2H, CH2N), 3.12 (t, J = 6.8 Hz, 2H, CH2thiazole)

HRMS (ESI) :
Calcd for C21H16FN2O3S: 411.0912 [M+H]+
Found: 411.0915

Industrial-Scale Considerations

Process Optimization Challenges

  • Thiazole Ring Stability : Degradation observed >150°C necessitates low-temperature processing
  • Amine Protection : Boc groups preferred over Fmoc for cost-effective bulk synthesis
  • Chromene Lactonization : Controlled water removal improves yields to 89%

Environmental Impact Mitigation

  • Solvent recovery systems for DMF and THF
  • Catalytic copper recycling in multicomponent reactions

Emerging Methodologies

Photochemical Synthesis

UV-initiated [2+2] cycloaddition between:

  • 3-Fluorophenylacetylene
  • Chromene-3-carbonitrile

Conditions :

  • Hg vapor lamp (365 nm)
  • TiO2 photocatalyst
  • 72% conversion (needs optimization)

Biocatalytic Approaches

Lipase-mediated amidation:

  • Chromene carboxylic acid
  • Thiazole ethylamine
  • Novozym 435 in tert-butanol
  • 55% yield, 99% enantiomeric excess

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or interact with cellular receptors to induce therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in the integration of coumarin and fluorophenyl-thiazole motifs. Below is a comparative analysis with analogous molecules:

Coumarin-Thiazole Hybrids

  • Compound 169 (4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide): Structural Differences: Replaces the thiazole-ethyl group with a triazole-ethyl chain and introduces a 4-chlorobenzyl substituent.
  • N-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-6-methoxy-2-oxochromene-3-carboxamide :
    • Structural Differences : Substitutes the thiazole with a 1,3,4-thiadiazole ring and includes a sulfamoyl linker.
    • Functional Implications : The sulfamoyl group could improve solubility, while the thiadiazole may modulate electronic properties, affecting binding kinetics .

Thiazole-Containing Bioactive Molecules

  • FTBU-1 (1-[2-(3-Fluorophenyl)ethyl]-3-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-5-yl]urea): Structural Differences: Retains the 3-fluorophenyl-thiazole motif but replaces the coumarin-carboxamide with a benzimidazole-urea core. Functional Implications: Urea groups are strong hydrogen-bond donors, which may enhance affinity for proteins like kinases or phosphatases .
  • Mirabegron (2-(2-Amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide): Structural Differences: Features a simpler thiazole-acetamide scaffold without coumarin. Functional Implications: As a β3-adrenergic agonist, Mirabegron’s activity highlights the role of thiazole in receptor binding, suggesting the target compound may also interact with GPCRs or enzymes .

Sulfonamide Derivatives

  • N-{2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide :
    • Structural Differences : Replaces the coumarin-carboxamide with a benzene-sulfonamide group.
    • Functional Implications : Sulfonamides are common in carbonic anhydrase inhibitors, suggesting divergent biological targets compared to the carboxamide-linked coumarin hybrid .

Structure-Activity Relationship (SAR) Insights

  • Thiazole Substitution : The 3-fluorophenyl group on the thiazole likely enhances lipophilicity, favoring membrane penetration or hydrophobic binding pockets.
  • Coumarin Core : The 2-oxo-chromene system may confer fluorescence properties, enabling cellular imaging applications, or interact with serine proteases due to structural similarity to warfarin .
  • Ethyl Linker : The flexible ethyl chain between carboxamide and thiazole may allow conformational adaptability, optimizing target engagement .

Table: Key Comparative Data

Compound Name Core Scaffold Thiazole Substituent Linker/Functional Group Potential Target/Activity Reference
N-{2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide Coumarin-carboxamide 3-Fluorophenyl Ethyl-carboxamide Kinases, proteases
Compound 169 Coumarin-carboxamide 4-Chlorobenzyl-triazole Ethyl-carboxamide Unknown (triazole-specific targets)
FTBU-1 Benzimidazole-urea 3-Fluorophenyl Ethyl-urea Kinases, phosphatases
Mirabegron Thiazole-acetamide 2-Amino-thiazole Ethyl-acetamide β3-Adrenergic receptor
N-{2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide Benzene-sulfonamide 3-Fluorophenyl Ethyl-sulfonamide Carbonic anhydrase, proteases

Q & A

Q. What are the optimal synthetic routes for N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide?

Methodological Answer: The synthesis typically involves coupling the thiazole-ethyl moiety with the chromene-carboxamide core. A validated route includes:

  • Step 1: Formation of the 3-fluorophenyl-substituted thiazole via Hantzsch thiazole synthesis using 3-fluorophenyl thiourea and α-bromo ketones.
  • Step 2: Alkylation of the thiazole with ethyl bromoacetate to introduce the ethyl linker.
  • Step 3: Condensation with 2-oxo-2H-chromene-3-carboxylic acid using carbodiimide coupling agents (e.g., EDC/HOBt) .
    Key Parameters:
  • Yields improve with anhydrous solvents (e.g., THF or DMF) and controlled temperatures (60–80°C).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Q. How should researchers characterize this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy: Confirm regiochemistry of the thiazole (e.g., ¹H NMR: δ 7.8–8.2 ppm for thiazole protons) and chromene ring (δ 6.5–7.5 ppm).
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (e.g., C₂₁H₁₄F₃N₂O₃S⁺ requires m/z 431.07).
  • X-ray Crystallography: Resolve ambiguity in stereochemistry (e.g., chromene’s keto-enol tautomerism) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

  • Core Modifications: Replace the 3-fluorophenyl group with electron-withdrawing (e.g., Cl, CF₃) or donating (e.g., OMe) substituents to assess impact on target binding .
  • Linker Optimization: Vary the ethyl spacer length (e.g., propyl vs. methyl) to evaluate conformational flexibility.
  • Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with enzymes like COX-2 or kinases .
    Data Contradiction Example:
    Thiazole derivatives with 4-fluorophenyl groups showed higher COX-2 inhibition than 3-fluorophenyl analogs, suggesting positional sensitivity .

Q. What strategies resolve discrepancies in reported biological activity data?

Methodological Answer:

  • Assay Standardization: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin for anticancer assays).
  • Solubility Correction: Address poor aqueous solubility (logP ~3.5) using co-solvents (e.g., DMSO/PBS) or nanoformulations.
  • Metabolic Stability Testing: Perform liver microsome assays to rule out rapid degradation skewing IC₅₀ values .

Q. How can reaction mechanisms for thiazole-chromene conjugation be validated?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated ethyl bromoacetate to identify rate-determining steps.
  • Computational Modeling: Density Functional Theory (DFT) calculations (e.g., Gaussian 16) to map energy profiles for carbodiimide-mediated coupling .
  • In Situ Monitoring: Use FTIR to detect intermediates (e.g., acyloxyurea adducts) during EDC/HOBt activation .

Critical Research Gaps

  • Mechanistic Uncertainty: Lack of in vivo data on metabolite formation (e.g., chromene ring oxidation).
  • Selectivity Profiles: Off-target effects on non-kinase enzymes remain uncharacterized.
  • Synergistic Combinations: No studies pairing this compound with checkpoint inhibitors (e.g., anti-PD-1).

Recommended Next Steps:

  • Conduct ADMET profiling using Caco-2 cells and cytochrome P450 assays.
  • Explore hybrid derivatives with pyrazole or indole moieties for enhanced solubility .

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